![molecular formula C24H20O3 B2446190 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate CAS No. 298215-38-0](/img/structure/B2446190.png)
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate” is a chemical compound. It belongs to the class of compounds known as chalcones, which can be easily synthesized and their analogs can also be isolated from natural products .
Synthesis Analysis
Chalcones, including this compound, can be easily synthesized . The 4-cyanophenyl and 4-methylbenzoyl units are disposed in a trans fashion about the C7 C8 double bond .Molecular Structure Analysis
In the molecule, the phenyl rings are inclined to one another by 48.04 (9) degrees . The dihedral angle between the planes of the C1–C6 and C10–C15 benzene rings is 48.04 (9) and these benzene rings are inclined to the plane defined by the propene atoms C7, C8 and C9 by 16.0 (1) and 32.6 (1), respectively, while O1 lies 0.24 (1) A away from the propene plane .Applications De Recherche Scientifique
Synthesis and Optical Properties
The synthesis and optical properties of polymers bearing phenyl and benzamide structures with oligothiophene groups have been explored for their potential in creating new materials with controlled polymerization and specific optical characteristics. These polymers display unique properties due to the π-stacked interaction between bithiophene chromophores, making them interesting for applications in materials science and optoelectronics (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Mesomorphic and Liquid Crystalline Properties
The structural modification of molecules to include 4-methylbenzoate units has led to the development of new mesogenic compounds that exhibit liquid crystalline phases. These studies are crucial for understanding the role of molecular structure in determining the mesomorphic behavior of liquid crystals, which is essential for designing new materials for displays and other applications involving liquid crystallinity (Prajapati & Modi, 2010).
Material Chemistry and Corrosion Inhibition
Chalcone derivatives, specifically those with structural elements related to the compound of interest, have been synthesized and studied for their potential as corrosion inhibitors for mild steel in acidic media. These studies involve understanding the adsorption behavior and protective film formation on metal surfaces, contributing to the development of new corrosion-resistant materials and coatings (Ramaganthan et al., 2015).
Nonlinear Optical Properties
Research into chalcone derivatives with structural similarities to the compound of interest has shown significant potential in the field of nonlinear optics. Single crystal growth and characterization of these derivatives reveal their applicability in creating materials with desirable optical properties for applications in photonics and optoelectronics. The studies highlight the importance of molecular structure in determining the nonlinear optical behavior of these materials (Parol et al., 2020).
Propriétés
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-17-3-10-20(11-4-17)23(25)16-9-19-7-14-22(15-8-19)27-24(26)21-12-5-18(2)6-13-21/h3-16H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDFADZOLFTDDP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2446108.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)
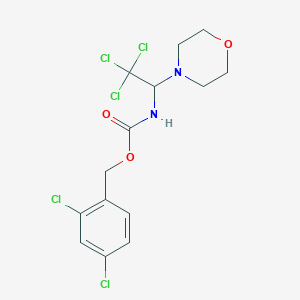
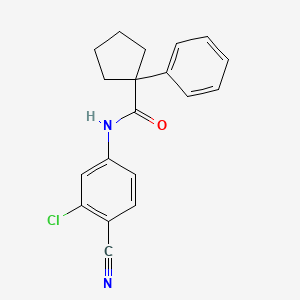
![N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2446119.png)
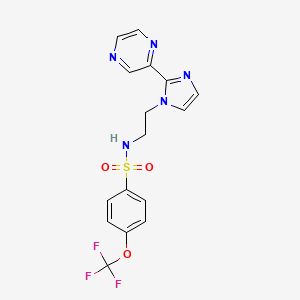
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)
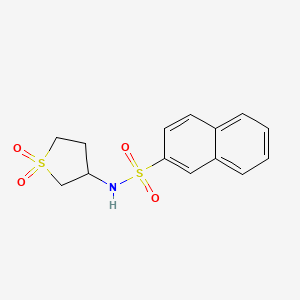
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)

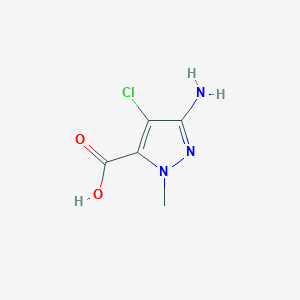
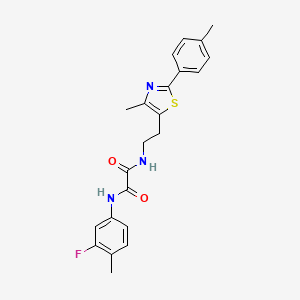
![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)